![molecular formula C12H20Cl2N4O B2375983 (5R,7R)-5-メチル-4-(ピペラジン-1-イル)-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジン-7-オール二塩酸塩 CAS No. 1001269-85-7](/img/structure/B2375983.png)
(5R,7R)-5-メチル-4-(ピペラジン-1-イル)-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジン-7-オール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N4O and its molecular weight is 307.22. The purity is usually 95%.
BenchChem offers high-quality (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adenosine Receptor Modulation
One of the most promising applications of this compound is its role as an antagonist or inverse agonist at adenosine A2A receptors. These receptors are implicated in several neurological disorders such as Parkinson's and Alzheimer's diseases. Compounds that modulate these receptors can potentially provide therapeutic benefits by improving motor function and cognitive abilities in affected patients .
Antitumor Activity
Research indicates that adenosine A2A receptor antagonists can inhibit tumor growth and prevent immune evasion by cancer cells. The compound's ability to interact with these receptors positions it as a candidate for cancer therapy, particularly in enhancing the immune response against tumors .
Neuroprotective Effects
The compound's interaction with the central nervous system suggests potential neuroprotective effects. By blocking adenosine receptors, it may reduce neuroinflammation and protect neuronal integrity, making it a candidate for treating neurodegenerative diseases .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized various piperazine-containing thiazolo[5,4-d]pyrimidine derivatives, including those similar to (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride. These derivatives were evaluated for their binding affinity to human A2A receptors. Notably, some exhibited high potency and selectivity, indicating that structural modifications can enhance biological activity .
Case Study 2: In Vivo Studies
In vivo studies have demonstrated that compounds targeting adenosine receptors can significantly improve outcomes in animal models of neurodegeneration. These studies highlight the potential for (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride to serve as a lead compound for further drug development aimed at treating conditions like Alzheimer's disease .
作用機序
Target of Action
The compound, also known as (5R,7R)-5-methyl-4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-7-ol dihydrochloride, is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . Therefore, it is likely that this compound may also interact with these receptors.
Mode of Action
As an antagonist of the α2-adrenergic receptor, the compound would bind to this receptor and block its activation, preventing the typical physiological responses triggered by the receptor’s natural ligands . As a partial agonist of the 5-HT1A receptor, the compound would bind to this receptor and partially activate it, leading to a response that is less than the maximum response triggered by full agonists .
Biochemical Pathways
The α2-adrenergic receptor and the 5-HT1A receptor are involved in various biochemical pathways. The α2-adrenergic receptor plays a role in the regulation of neurotransmitter release, while the 5-HT1A receptor is involved in the serotonergic system, which regulates mood, appetite, and sleep .
Pharmacokinetics
Based on its structural similarity to pyrimidinylpiperazine, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the α2-adrenergic and 5-HT1A receptors are expressed. For example, in neurons, blocking the α2-adrenergic receptor could lead to increased release of neurotransmitters, while partially activating the 5-HT1A receptor could modulate neuronal activity .
生物活性
The compound (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride (CAS No. 1001269-85-7) belongs to a class of cyclopenta[d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride is C12H20Cl2N4O. The compound features a piperazine moiety, which is known for enhancing bioactivity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related cyclopenta[d]pyrimidine derivatives. For instance, a study reported that certain derivatives exhibited significant inhibitory effects against various pathogenic bacteria and fungi. Specifically, compounds with similar structures showed moderate to potent activity against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values as low as 0.21 μM for the most active derivatives .
Table 1: Antimicrobial Activity of Related Cyclopenta[d]pyrimidine Derivatives
Compound | Target Organism | MIC (μM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.21 |
3f | Candida spp. | Moderate |
3d | Micrococcus luteus | Moderate |
Anticancer Activity
The anticancer potential of cyclopenta[d]pyrimidines has been extensively studied. A notable compound from this class demonstrated significant cytotoxic effects against several cancer cell lines, including those resistant to conventional chemotherapeutics. The mechanism appears to involve inhibition of microtubule assembly, akin to the action of colchicine .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | GI50 (nM) |
---|---|---|
1·HCl | Triple-negative breast cancer | <10 |
1·HCl | Lung carcinoma | <15 |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes such as DNA gyrase and MurD. The binding energies indicate strong interactions that are crucial for their antibacterial efficacy. For example, compound 3g forms multiple hydrogen bonds with key residues in the active sites of these enzymes, suggesting a robust mechanism of action .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of substituted cyclopenta[d]pyrimidines were synthesized and screened for antimicrobial activity. Compound 3g showed exceptional efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents. -
Case Study on Anticancer Properties :
In vivo studies using xenograft models demonstrated that certain derivatives significantly inhibited tumor growth without evident toxicity to normal tissues. This highlights the therapeutic potential of this class of compounds in cancer treatment.
特性
IUPAC Name |
(5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWWXCCGPEYAT-UONRGADFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。